1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)urea
Beschreibung
This urea-based compound features two distinct aromatic moieties:
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl group: The quinoline core contributes to π-π stacking and hydrogen bonding, while fluorine and methoxy substituents modulate electronic properties.
Eigenschaften
Molekularformel |
C24H18F3N3O4 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(18(27)10-14)30-24(31)29-13-3-5-16(25)17(26)9-13/h3-12H,1-2H3,(H2,29,30,31) |
InChI-Schlüssel |
KUWLYBYGSPLMKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)urea is a complex organic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of specific protein kinases. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to two distinct aromatic systems: one containing fluorine substituents and the other incorporating a methoxy-substituted quinoline derivative. The presence of fluorine enhances lipophilicity and may influence biological interactions.
Molecular Formula : C24H18F3N3O4
Molecular Weight : 469.4 g/mol
CAS Number : 1956311-09-3
Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of Plasmodium falciparum protein kinase 6 (PfPK6), which is crucial for malaria parasite survival. The structural features, particularly the methoxy groups on the quinoline ring, enhance its inhibitory activity against this target.
In Vitro Biological Evaluation
The compound has been tested in various in vitro assays to evaluate its inhibitory activity against multiple protein kinases. The following table summarizes findings from recent studies:
| Compound | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)urea | PfPK6 | 0.5 | Significant inhibitor |
| Ki8751 | PfPK6 | 0.8 | Structural analog |
| Other Urea Derivatives | Various kinases | Varies | Less potent than target compound |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline moiety significantly affect binding efficiency and specificity towards PfPK6. For example, compounds with additional methoxy groups showed enhanced inhibitory activity compared to their unsubstituted counterparts.
Case Studies
- Inhibition of Malaria Pathway : Research demonstrated that 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)urea effectively inhibited PfPK6 in vitro, leading to reduced viability of Plasmodium falciparum in culture.
- Binding Studies : Surface plasmon resonance and isothermal titration calorimetry were employed to determine binding affinities. These studies revealed that the compound's binding affinity is significantly influenced by its structural features.
Potential Applications
Given its potent inhibitory activity against PfPK6, this compound shows promise as a lead candidate for developing new antimalarial therapies. Additionally, its unique structure may provide insights into designing selective inhibitors for other kinases involved in various diseases.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Quinoline Core: Present in PfPK6 inhibitors (e.g., Compound 76) and tyrosine kinase inhibitors (e.g., Cabozantinib), indicating its versatility in targeting diverse kinases.
- Substituent Effects :
Structure-Activity Relationship (SAR) Insights
- Quinoline-Oxy Group: Critical for kinase inhibition; removal (e.g., ) abolishes activity.
- Fluorine Position : 2-Fluoro substitution on the phenyl ring (as in the target compound) may improve target binding compared to 3- or 4-fluoro analogs.
- Urea Linkage : Essential for hydrogen bonding with kinase active sites; modifications (e.g., thiourea) reduce potency.
Q & A
What are the key challenges in synthesizing 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)urea, and how can computational methods address them?
Level : Advanced
Answer :
Synthesizing this compound involves multi-step reactions, including coupling of fluorophenyl and quinoline-based moieties, which may suffer from low yields due to steric hindrance or competing side reactions. Computational approaches, such as quantum chemical reaction path searches (e.g., density functional theory, DFT), can predict transition states and intermediates to identify energetically favorable pathways . For example, ICReDD’s integrated workflow combines quantum calculations with experimental validation to optimize reaction conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation . This methodology can be applied to prioritize synthetic routes with higher thermodynamic feasibility and lower activation barriers.
How can researchers design experiments to optimize the yield of this urea derivative during synthesis?
Level : Basic
Answer :
A factorial design of experiments (DoE) is recommended to systematically evaluate variables such as reaction time, temperature, catalyst loading, and solvent polarity. For instance, fractional factorial designs can minimize the number of trials while identifying critical interactions between parameters . Statistical tools like ANOVA can then analyze the significance of each factor. For example, if solvent polarity significantly impacts yield, follow-up experiments can focus on polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution reactions common in urea synthesis .
What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?
Level : Basic
Answer :
- 1H/13C NMR : Essential for confirming the urea linkage (NH protons at δ 8–10 ppm) and fluorine substitution patterns (splitting due to coupling with adjacent fluorines) .
- HPLC-MS : Validates molecular weight and detects impurities. Reverse-phase columns (C18) with acetonitrile/water gradients are effective for separating polar byproducts .
- IR Spectroscopy : Confirms carbonyl stretches (~1650 cm⁻¹ for urea C=O) and aromatic C-F bonds (~1200 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the quinoline-fluorophenyl scaffold, though crystallization may require slow evaporation in mixed solvents (e.g., DCM/hexane) .
How can contradictory bioactivity data from in vitro assays be resolved?
Level : Advanced
Answer :
Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent interference). To address this:
Dose-Response Consistency : Validate activity across multiple concentrations (e.g., IC50 values in kinase inhibition assays).
Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Orthogonal Assays : Cross-verify results using SPR (surface plasmon resonance) for binding affinity or enzymatic assays for functional inhibition.
Meta-Analysis : Compare data with structurally similar urea derivatives (e.g., 1-aryl-3-[4-(pyridinylmethoxy)phenyl]ureas) to identify structure-activity trends .
What advanced computational strategies can predict the compound’s pharmacokinetic properties?
Level : Advanced
Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict passive diffusion and blood-brain barrier permeability.
- ADMET Prediction Tools : Software like SwissADME or ADMETlab2.0 can estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition). For example, the compound’s fluorinated aromatic rings may enhance metabolic resistance but increase LogP, necessitating solubility enhancers (e.g., PEGylation) .
- Docking Studies : Predict binding modes to target proteins (e.g., kinase domains) using AutoDock Vina or Schrödinger Suite, guiding rational modifications to improve affinity .
How can the compound’s mechanism of action be elucidated in complex biological systems?
Level : Advanced
Answer :
Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify cellular targets .
CRISPR-Cas9 Knockout Screens : Validate target relevance by observing phenotype rescue in knockout cell lines.
Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to map downstream pathways .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified target proteins.
What strategies are effective for scaling up synthesis while maintaining reproducibility?
Level : Basic
Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Membrane Separation : Use nanofiltration or reverse osmosis to purify intermediates, reducing reliance on column chromatography .
- Design of Experiments (DoE) : Optimize parameters like mixing efficiency and heat transfer in pilot-scale reactors (e.g., continuous flow systems) .
How can researchers address discrepancies between in vitro and in vivo efficacy data?
Level : Advanced
Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models to identify absorption or metabolism issues.
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., cyclodextrins) or nanoparticle encapsulation .
What methodologies are recommended for studying the compound’s stability under physiological conditions?
Level : Basic
Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H2O2), and thermal (40–60°C) conditions, followed by HPLC analysis to identify degradation products .
- Lyophilization Stability : Assess powder stability at varying humidity levels (25–75% RH) using dynamic vapor sorption (DVS) .
How can the compound’s selectivity for a target protein be enhanced?
Level : Advanced
Answer :
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify substituents that improve binding specificity.
- Alanine Scanning Mutagenesis : Identify critical residues in the target protein’s active site for structure-guided modifications .
- Free Energy Perturbation (FEP) : Compute relative binding energies of analogs to prioritize derivatives with higher selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
